molecular formula C8H8ClNO B1405904 3-Amino-4-methylbenzoyl chloride CAS No. 805179-39-9

3-Amino-4-methylbenzoyl chloride

Cat. No.: B1405904
CAS No.: 805179-39-9
M. Wt: 169.61 g/mol
InChI Key: KDJBKFNZCRDITN-UHFFFAOYSA-N
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Description

3-Amino-4-methylbenzoyl chloride is an organic compound with the molecular formula C₈H₈ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the third position and a methyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the chlorination of 3-amino-4-methylbenzoic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Acylation Reactions: It is used in Friedel-Crafts acylation reactions to introduce the 3-amino-4-methylbenzoyl group into aromatic compounds.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-amino-4-methylbenzoic acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for the chlorination of 3-amino-4-methylbenzoic acid.

    Aluminum Chloride (AlCl₃): Commonly used as a catalyst in Friedel-Crafts acylation reactions.

    Aqueous Solutions: Employed in hydrolysis reactions to convert the acyl chloride back to the corresponding acid.

Major Products Formed

    3-Amino-4-methylbenzoic Acid: Formed through hydrolysis.

    Substituted Aromatic Compounds: Resulting from Friedel-Crafts acylation reactions.

Scientific Research Applications

3-Amino-4-methylbenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-amino-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, such as amines and alcohols, through the substitution of the chloride group. This reactivity is exploited in various synthetic processes to introduce the 3-amino-4-methylbenzoyl moiety into target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methylbenzoic Acid: The parent compound from which 3-amino-4-methylbenzoyl chloride is derived.

    4-Amino-3-methylbenzoyl Chloride: A positional isomer with the amino and methyl groups swapped.

    3-Amino-4-chlorobenzoyl Chloride: A similar compound where the methyl group is replaced by a chlorine atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in targeted synthetic applications where specific functional group placement is crucial.

Properties

IUPAC Name

3-amino-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(9)11)4-7(5)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJBKFNZCRDITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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